molecular formula C26H17N3Na2O8S B13790984 Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate CAS No. 70210-38-7

Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate

Cat. No.: B13790984
CAS No.: 70210-38-7
M. Wt: 577.5 g/mol
InChI Key: JEMWFVKGCZWBSV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate is a complex organic compound with the molecular formula C26H19N3O8S.2Na . This compound is known for its unique structure, which includes nitro, sulfonate, and phenylamino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by sulfonation and amination reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve efficiency . These methods are designed to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with Pd/C for reduction . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate involves its interaction with specific molecular targets. The nitro and sulfonate groups play a crucial role in its reactivity and binding affinity to various biological molecules . The pathways involved include oxidative stress induction and inhibition of specific enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 2-(3-nitro-4-((4-(phenylamino)-3-sulphonatophenyl)amino)benzoyl)benzoate stands out due to its combination of nitro, sulfonate, and phenylamino groups, which confer unique chemical and biological properties. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a compound of significant interest .

Properties

CAS No.

70210-38-7

Molecular Formula

C26H17N3Na2O8S

Molecular Weight

577.5 g/mol

IUPAC Name

disodium;2-[4-(4-anilino-3-sulfonatoanilino)-3-nitrobenzoyl]benzoate

InChI

InChI=1S/C26H19N3O8S.2Na/c30-25(19-8-4-5-9-20(19)26(31)32)16-10-12-21(23(14-16)29(33)34)28-18-11-13-22(24(15-18)38(35,36)37)27-17-6-2-1-3-7-17;;/h1-15,27-28H,(H,31,32)(H,35,36,37);;/q;2*+1/p-2

InChI Key

JEMWFVKGCZWBSV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.